![molecular formula C20H17N3O3S B2457961 N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide CAS No. 1023463-56-0](/img/structure/B2457961.png)
N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These compounds play a crucial role in modulating biological pathways and have potential therapeutic applications .
- The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound of interest, are also bioactive. Researchers have explored their antimalarial and HIV-1 protease inhibitory activities, inspiring the development of synthetic approaches .
- While specific studies on our compound are limited, related indole derivatives have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .
- Although not directly studied for our compound, antimycobacterial evaluation is essential in the context of tuberculosis and other mycobacterial infections. Similar derivatives with substitutions on the phenyl ring have demonstrated activity against mycobacteria .
- Pyrrolin-4-ones, such as our compound, can serve as versatile substrates in catalytic reactions. Researchers have explored their use in oxidative cyclizations, ring-opening processes, and other transformations .
Organic Synthesis and Medicinal Chemistry
Anti-Inflammatory and Analgesic Properties
Antimycobacterial Activity
Catalysis and Organic Transformations
properties
IUPAC Name |
N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-10-15-17(16(24)11-12)27-20(22-15)23-18(25)14-8-5-9-21-19(14)26-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFRXWEFWZLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.